
(2,4-Dichlorophenyl)methyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)methyl propanoate: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol It is characterized by the presence of a dichlorophenyl group attached to a methyl propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl propanoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with propanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dichlorophenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2,4-Dichlorophenyl)methyl propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different microbial strains to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development . The compound’s unique structure allows for the design of molecules with specific biological targets .
Industry: Industrially, this compound is utilized in the production of polymers and resins . Its chemical stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)methyl propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors , leading to its observed biological effects. The exact pathways and targets depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
- (2,4-Dichlorophenyl)methyl acetate
- (2,4-Dichlorophenyl)methyl butanoate
- (2,4-Dichlorophenyl)methyl benzoate
Comparison: Compared to these similar compounds, (2,4-Dichlorophenyl)methyl propanoate exhibits unique properties due to the presence of the propanoate group. This group influences the compound’s reactivity , solubility , and biological activity . The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85262-94-8 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)methyl propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-10(13)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
ABVWCZFYRJJFFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




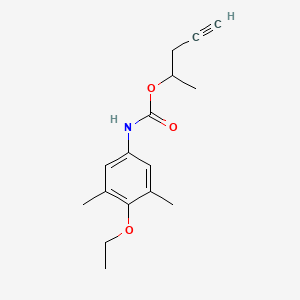
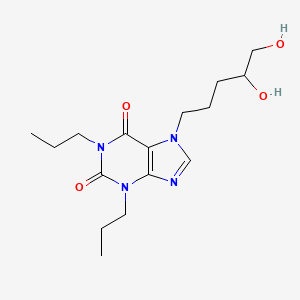

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
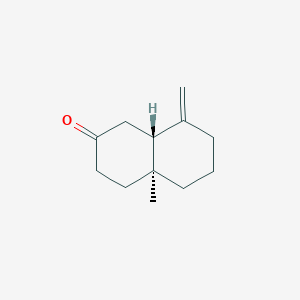
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
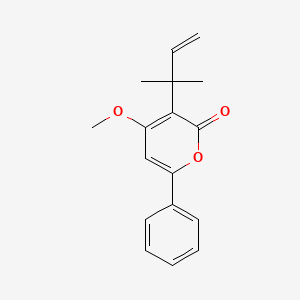
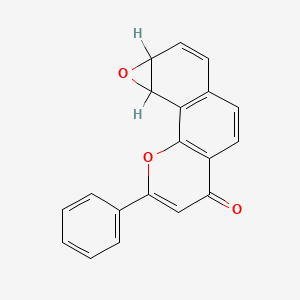
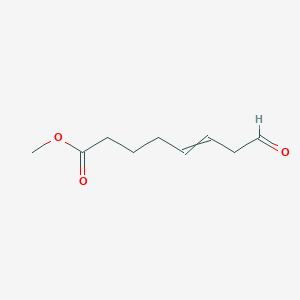
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
